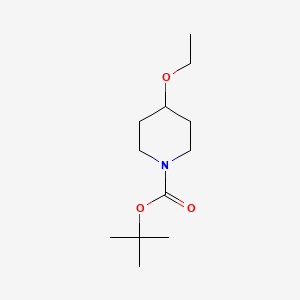

tert-Butyl 4-ethoxypiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

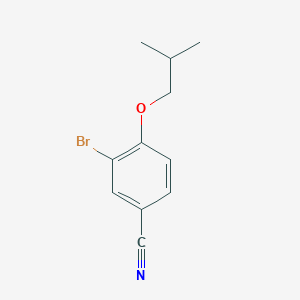

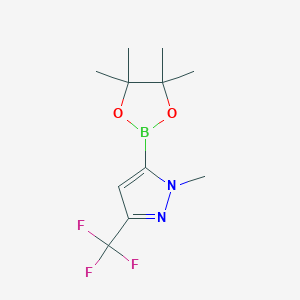

“tert-Butyl 4-ethoxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 . It’s a compound that falls under the category of piperidinecarboxylic acids .

Molecular Structure Analysis

The molecular weight of “tert-Butyl 4-ethoxypiperidine-1-carboxylate” is 229.32 g/mol . The InChI code for this compound is 1S/C12H23NO3/c1-5-15-10-6-8-13 (9-7-10)11 (14)16-12 (2,3)4/h10H,5-9H2,1-4H3 .Applications De Recherche Scientifique

Synthesis and Characterization

Stereoselective Syntheses : tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives have been synthesized through reactions with L-selectride, forming tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This process includes the Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis : tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate plays a crucial role as an intermediate in synthesizing Jak3 inhibitors, like CP-690550. Its synthesis involves a series of steps, including the use of 4-methylpyridinium and a borohydride reduction process (Chen Xin-zhi, 2011).

Preparation of Substituted Piperidines : The compound aids in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This forms a scaffold for creating substituted piperidines via 1,3-dipolar cycloaddition reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Material Science and Chemistry

X-ray and DFT Analyses : The tert-butyl 4-oxopiperidine-1-carboxylate is used in synthesizing Schiff base compounds, which are characterized using X-ray and DFT analyses to study their molecular and crystal structures (Çolak, Karayel, Buldurun, & Turan, 2021).

Dendritic Macromolecules Synthesis : Phenylacetylene dendrimers with tert-butyl esters have been synthesized, contributing to studies in macromolecules. These dendrimers' solubility characteristics are altered through a solid-state thermolytic process, transforming tert-butyl esters to carboxylic acids (Pesak, Moore, & Wheat, 1997).

Medical and Biological Applications

Anticancer Drug Intermediates : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, derived from tert-butyl 4-ethoxypiperidine-1-carboxylate, serves as an intermediate for small molecule anticancer drugs. Its synthesis involves multiple reactions including nucleophilic substitution and oxidation (Zhang, Ye, Xu, & Xu, 2018).

Vitamin Biotin Intermediate : It's an intermediate in synthesizing tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, key in the metabolic cycle of Biotin, a water-soluble vitamin important for fatty acids, sugars, and α-amino acids synthesis (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).

CDK9 Inhibitors and Ibrutinib Synthesis : tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate is used in synthesizing CDK9 inhibitors and Ibrutinib, playing a role in treating tumor viruses (Hu, Zhao, Zou, Yang, & Zheng, 2019).

Propriétés

IUPAC Name |

tert-butyl 4-ethoxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-15-10-6-8-13(9-7-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVGRSULKDLDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707275 |

Source

|

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

CAS RN |

460367-82-2 |

Source

|

| Record name | tert-Butyl 4-ethoxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-OL](/img/structure/B1373103.png)

![7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1373106.png)

![3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B1373107.png)